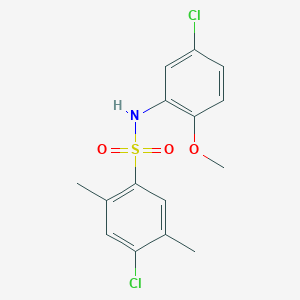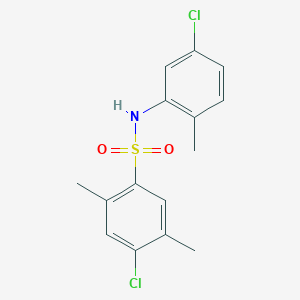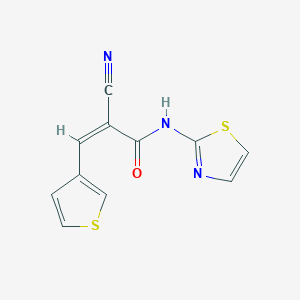![molecular formula C11H15N3O B7518864 N-[6-(dimethylamino)pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B7518864.png)
N-[6-(dimethylamino)pyridin-3-yl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-(dimethylamino)pyridin-3-yl]cyclopropanecarboxamide, also known as DAC or CRISPR inhibitor, is a small molecule that has gained significant attention in the scientific community due to its potential use in gene editing and gene therapy research. In
Mechanism of Action
N-[6-(dimethylamino)pyridin-3-yl]cyclopropanecarboxamide works by binding to the HNH domain of the Cas9 protein, which is responsible for cleaving the DNA strand. This binding prevents the Cas9 protein from cleaving the DNA, effectively inhibiting the CRISPR-Cas9 system.
Biochemical and Physiological Effects:
N-[6-(dimethylamino)pyridin-3-yl]cyclopropanecarboxamide has been shown to have minimal toxicity and does not affect cell viability or proliferation. It has also been shown to be stable in cell culture and in vivo studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[6-(dimethylamino)pyridin-3-yl]cyclopropanecarboxamide is its specificity in inhibiting the CRISPR-Cas9 system, which can improve the accuracy and efficiency of gene editing experiments. However, it is important to note that this compound may not be effective in all cell types and may require optimization for specific experimental conditions.
Future Directions
There are several future directions for research on N-[6-(dimethylamino)pyridin-3-yl]cyclopropanecarboxamide, including:
1. Optimization of the synthesis method to improve yield and purity of the compound.
2. Investigation of the mechanism of action in more detail to better understand the binding interactions between N-[6-(dimethylamino)pyridin-3-yl]cyclopropanecarboxamide and the Cas9 protein.
3. Exploration of the potential use of N-[6-(dimethylamino)pyridin-3-yl]cyclopropanecarboxamide in gene therapy applications.
4. Development of new CRISPR inhibitors with improved specificity and efficacy.
5. Investigation of the potential off-target effects of N-[6-(dimethylamino)pyridin-3-yl]cyclopropanecarboxamide in different cell types and experimental conditions.
Conclusion:
N-[6-(dimethylamino)pyridin-3-yl]cyclopropanecarboxamide is a promising compound that has the potential to improve the accuracy and efficiency of gene editing experiments. Its specificity in inhibiting the CRISPR-Cas9 system makes it a valuable tool for researchers in the field of gene therapy and gene editing. Further research is needed to optimize the synthesis method, investigate the mechanism of action in more detail, and explore the potential use of this compound in gene therapy applications.
Synthesis Methods
N-[6-(dimethylamino)pyridin-3-yl]cyclopropanecarboxamide can be synthesized using a multi-step process that involves the reaction of 3-chloro-6-(dimethylamino)pyridine with cyclopropanecarboxylic acid. The resulting product is then purified using chromatography to obtain the final compound.
Scientific Research Applications
N-[6-(dimethylamino)pyridin-3-yl]cyclopropanecarboxamide has been shown to be a potent inhibitor of the CRISPR-Cas9 system, which is a powerful tool used in gene editing and gene therapy research. By inhibiting the Cas9 protein, N-[6-(dimethylamino)pyridin-3-yl]cyclopropanecarboxamide can prevent unwanted off-target effects and increase the specificity of the gene editing process.
properties
IUPAC Name |
N-[6-(dimethylamino)pyridin-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-14(2)10-6-5-9(7-12-10)13-11(15)8-3-4-8/h5-8H,3-4H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZSYMXBWXVEKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide](/img/structure/B7518799.png)
![1-[3-(4-Methoxyphenyl)-5-naphthalen-2-yl-3,4-dihydropyrazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7518807.png)
![[2-(N-acetylanilino)-1,3-thiazol-4-yl]methyl (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7518824.png)

![4-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethoxy]-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide](/img/structure/B7518851.png)
![2-[2-[1-(3-Methoxypropyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7518858.png)


![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide](/img/structure/B7518875.png)
![N-[6-(dimethylamino)pyridin-3-yl]furan-2-carboxamide](/img/structure/B7518879.png)
![Methyl 4-[3-[3-butyl-7-(2-methylpropyl)-2,6-dioxopurin-8-yl]propanoyloxy]benzoate](/img/structure/B7518892.png)
![2-[[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]amino]-N-(2-phenylethyl)benzamide](/img/structure/B7518895.png)